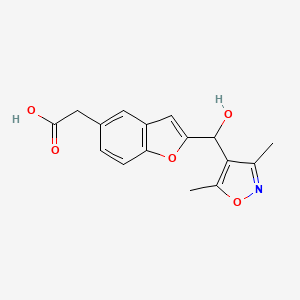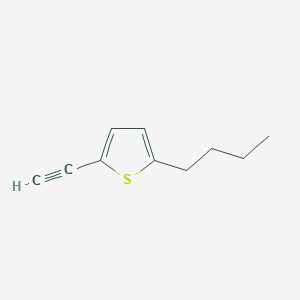![molecular formula C9H14BNO3 B13978189 [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid CAS No. 1189546-01-7](/img/structure/B13978189.png)
[2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid typically involves the borylation of a pyridine derivative. One common method is the reaction of a halogenated pyridine with a boronic ester in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction proceeds through a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the boronic acid derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid can undergo oxidation reactions to form corresponding boronic esters or alcohols. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reduction of this compound can lead to the formation of boron-containing alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles. This can lead to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products:
Oxidation: Boronic esters, alcohols.
Reduction: Boron-containing alcohols, hydrocarbons.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid is extensively used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This reaction is pivotal in forming carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it valuable in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid primarily involves its role as a reagent in cross-coupling reactions. In the Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the electronic properties of the pyridine ring, which can stabilize the intermediate species and enhance the reaction efficiency.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-Pyridinylboronic acid
- 2-Methoxyphenylboronic acid
Comparison: Compared to phenylboronic acid and 4-pyridinylboronic acid, [2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid offers unique reactivity due to the presence of the methoxy-propyl group. This group can influence the electronic properties of the pyridine ring, potentially enhancing the compound’s reactivity in certain cross-coupling reactions. Additionally, the methoxy-propyl group can provide steric hindrance, which may affect the selectivity of the reactions.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biological research, and industrial production. Its unique structure and reactivity make it a valuable tool in the development of new materials and biologically active molecules. The compound’s ability to participate in various chemical reactions and its role in cross-coupling reactions highlight its importance in modern chemistry.
Propriétés
Numéro CAS |
1189546-01-7 |
|---|---|
Formule moléculaire |
C9H14BNO3 |
Poids moléculaire |
195.03 g/mol |
Nom IUPAC |
[2-(3-methoxypropyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO3/c1-14-6-2-3-9-7-8(10(12)13)4-5-11-9/h4-5,7,12-13H,2-3,6H2,1H3 |
Clé InChI |
FPGCMPVHPVVLMG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC=C1)CCCOC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


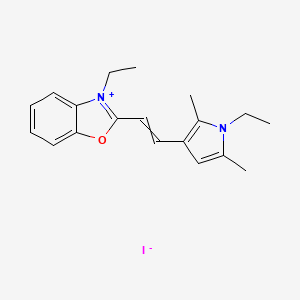
![{1-[2-(4-Methoxy-phenyl)-2-oxo-ethyl]-cyclopentyl}-acetic acid](/img/structure/B13978114.png)

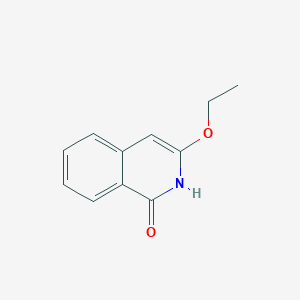
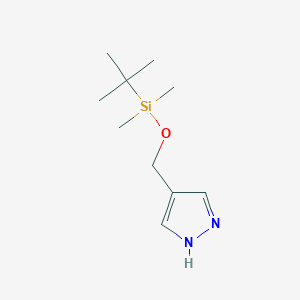
![7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13978139.png)
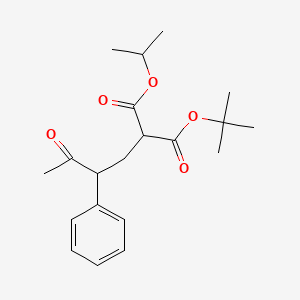
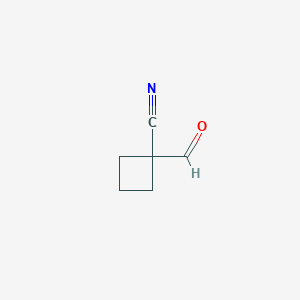
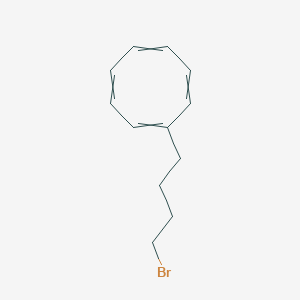

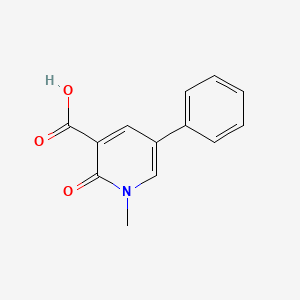
![Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate](/img/structure/B13978182.png)
